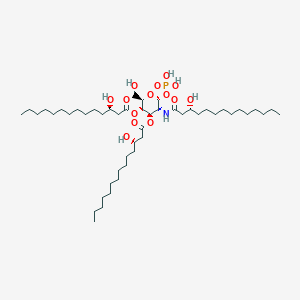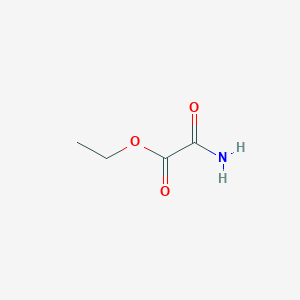
2,6-Dichloro-4-nitrophenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-nitrophenyl phosphate (DCNP) is a widely used inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that regulate cell signaling pathways by removing phosphate groups from tyrosine residues on proteins. DCNP has been extensively studied for its ability to block PTP activity and its potential therapeutic applications.
Mécanisme D'action
2,6-Dichloro-4-nitrophenyl phosphate inhibits PTP activity by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This results in an accumulation of phosphorylated proteins and altered cell signaling pathways.
Effets Biochimiques Et Physiologiques
2,6-Dichloro-4-nitrophenyl phosphate has been shown to have a variety of biochemical and physiological effects. It has been shown to improve insulin sensitivity in obese mice by inhibiting PTP1B activity. 2,6-Dichloro-4-nitrophenyl phosphate has also been shown to inhibit the growth of cancer cells by blocking the activity of SHP-2. Additionally, 2,6-Dichloro-4-nitrophenyl phosphate has been shown to modulate immune cell activation by inhibiting SHP-1 activity.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Dichloro-4-nitrophenyl phosphate is a useful tool for studying the role of PTPs in cellular processes. Its ability to selectively inhibit PTP activity allows researchers to investigate the specific effects of PTP inhibition on various signaling pathways. However, 2,6-Dichloro-4-nitrophenyl phosphate has some limitations in lab experiments. It is relatively non-specific and can inhibit the activity of other enzymes besides PTPs. Additionally, 2,6-Dichloro-4-nitrophenyl phosphate can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2,6-Dichloro-4-nitrophenyl phosphate. One area of interest is the development of more selective PTP inhibitors that can target specific PTP isoforms. Additionally, 2,6-Dichloro-4-nitrophenyl phosphate and other PTP inhibitors may have potential therapeutic applications for diseases such as diabetes and cancer. Further studies are needed to investigate the safety and efficacy of these inhibitors in humans.
Méthodes De Synthèse
2,6-Dichloro-4-nitrophenyl phosphate can be synthesized through a multistep process involving the reaction of 2,6-dichloro-4-nitrophenol with phosphorus oxychloride and triethylamine. The resulting product is purified through recrystallization and characterized by spectroscopic techniques.
Applications De Recherche Scientifique
2,6-Dichloro-4-nitrophenyl phosphate has been used in numerous scientific studies to investigate the role of PTPs in various cellular processes. It has been shown to inhibit the activity of several PTPs, including PTP1B, SHP-1, and SHP-2. 2,6-Dichloro-4-nitrophenyl phosphate has been used to study the effects of PTP inhibition on insulin signaling, cancer cell growth, and immune cell activation.
Propriétés
Numéro CAS |
112028-49-6 |
|---|---|
Nom du produit |
2,6-Dichloro-4-nitrophenyl phosphate |
Formule moléculaire |
C6H4Cl2NO6P |
Poids moléculaire |
287.98 g/mol |
Nom IUPAC |
(2,6-dichloro-4-nitrophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H4Cl2NO6P/c7-4-1-3(9(10)11)2-5(8)6(4)15-16(12,13)14/h1-2H,(H2,12,13,14) |
Clé InChI |
OBFPUWKJCNIVNM-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)OP(=O)(O)O)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=C(C=C(C(=C1Cl)OP(=O)(O)O)Cl)[N+](=O)[O-] |
Autres numéros CAS |
112028-49-6 |
Synonymes |
2,6-dichloro-4-nitrophenyl phosphate DCNP-P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B48437.png)
![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-sulfanylpropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B48439.png)







